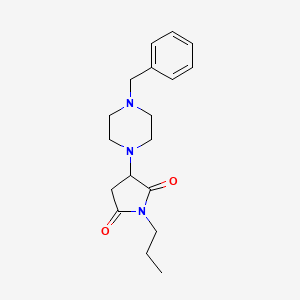

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione

CAS No.: 857494-20-3

Cat. No.: VC6428651

Molecular Formula: C18H25N3O2

Molecular Weight: 315.417

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857494-20-3 |

|---|---|

| Molecular Formula | C18H25N3O2 |

| Molecular Weight | 315.417 |

| IUPAC Name | 3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C18H25N3O2/c1-2-8-21-17(22)13-16(18(21)23)20-11-9-19(10-12-20)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |

| Standard InChI Key | SRBUXDPQRHNFCA-UHFFFAOYSA-N |

| SMILES | CCCN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 |

Introduction

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and incorporates a piperazine moiety, making it both a pyrrolidine and piperazine derivative. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione typically involves multiple steps starting from commercially available precursors. Specific reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in determining the yield and purity of the synthesized compound. Polar aprotic solvents can enhance nucleophilic attack during substitution reactions.

Biological Activity and Potential Applications

Compounds with similar structures to 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione often exhibit biological effects through interactions with neurotransmitter systems or enzyme inhibition. Pyrrolidine derivatives may act on various receptors or enzymes involved in neurotransmission or metabolic pathways, potentially leading to therapeutic effects in conditions like anxiety or depression.

| Potential Application | Mechanism |

|---|---|

| Anxiety and Depression | Interaction with neurotransmitter systems |

| Other Therapeutic Uses | Enzyme inhibition or receptor modulation |

Comparison with Similar Compounds

While specific data on 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is limited, compounds with similar structures, such as 3-(4-Benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione, exhibit significant biological activity as receptor antagonists. These compounds are explored for their potential in treating conditions like depression and anxiety due to their ability to modulate neurotransmitter systems.

| Compound | Biological Activity | Potential Applications |

|---|---|---|

| 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione | Potential interactions with neurotransmitter systems | Anxiety, depression |

| 3-(4-Benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione | Antagonist for various receptors | Inflammation, depression |

Future Research Directions

Further research is needed to fully elucidate the biological effects and therapeutic potential of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione. Studies focusing on its interaction with specific receptors or enzymes could provide valuable insights into its pharmacological properties and potential applications in medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume